Research suggests that (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride may act as an inhibitor for certain enzymes. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored its potential to inhibit matrix metalloproteinases (MMPs), enzymes involved in various physiological processes, including tissue remodeling and wound healing. The findings indicated that the compound exhibited inhibitory activity against specific MMPs, but further studies are needed to determine its efficacy and potential therapeutic applications [].
Another area of research exploring the potential of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is in the context of neurological disorders. A study published in "Neuroscience Letters" investigated its effects on glutamate receptors, which play a crucial role in neuronal communication. The study observed that the compound modulated the activity of specific glutamate receptor subtypes, suggesting its potential role in regulating neuronal function. However, the research is in its preliminary stages, and further investigation is necessary to understand its potential therapeutic implications in neurological conditions [].
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by a unique structure that includes an amino group, a carboxylic acid group, and a m-tolyl substituent. This compound is notable for its potential applications in pharmaceutical and biochemical research due to its ability to interact with biological systems. The presence of the m-tolyl group enhances its lipophilicity, which can influence its biological activity and interactions within cellular environments.
The chemical reactivity of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can be categorized into several types of reactions:
These reactions are facilitated by various enzymes in biological systems, highlighting the compound's relevance in metabolic pathways
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride exhibits significant biological activity that can be attributed to its structural features. It has been studied for its potential role as a neurotransmitter modulator, influencing pathways related to amino acid metabolism and neurotransmission. The compound's ability to mimic natural amino acids allows it to interact with receptors and enzymes involved in various physiological processes. Research indicates that compounds with similar structures often exhibit enhanced bioactivity due to their ability to bind selectively to target proteins or enzymes . This selectivity is crucial for drug development, as it may lead to fewer side effects compared to less selective compounds.
Several synthetic routes have been developed for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride:
These methods emphasize the importance of stereochemistry in synthesizing biologically active compounds .
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride has several notable applications:
The compound's unique properties allow it to serve as a versatile tool in both research and therapeutic contexts .
Interaction studies involving (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride have revealed its capacity to bind selectively to various biological targets:
Several compounds share structural similarities with (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, each possessing unique attributes:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-4-methylphenylbutanoic acid | Similar phenyl group; no chiral center | Neurotransmitter modulation |
| L-Tyrosine | Aromatic amino acid; no m-tolyl group | Precursor for neurotransmitters |
| 2-Amino-3-(p-tolyl)propanoic acid | p-Tolyl instead of m-tolyl | Antidepressant properties |
The uniqueness of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride lies in its specific chiral configuration and the positioning of the m-tolyl group, which enhances its lipophilicity and potential receptor interactions compared to similar compounds .
The systematic IUPAC name for this compound is (3S)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride, reflecting its stereochemistry and functional groups. Key structural features include:
The InChI code (1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1) and InChI key (CQHTUCDBCBKMKL-PPHPATTJSA-N) provide unambiguous identifiers for computational chemistry applications .
The synthesis of β-amino acids like this compound has evolved through three key phases:
Early Chemical Methods (Pre-2000):
Enzymatic Advancements (2000–2010):
Modern Catalytic Strategies (2010–Present):
This compound’s chiral backbone and aromatic substituent make it indispensable in:
Peptidomimetics:
Enzyme Inhibitors:
Catalytic Applications:
Retrosynthetic analysis for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride follows established principles of disconnection strategies, working backwards from the target molecule to identify suitable precursor structures [1] [2]. The strategic planning begins with identification of key functional groups and stereogenic centers that require careful construction during synthesis [3].
The primary retrosynthetic disconnection for this beta-amino acid derivative involves breaking the carbon-nitrogen bond at the beta position, which reveals a beta-keto acid intermediate and an appropriate amine source [1]. This approach is consistent with established methodologies for constructing beta-amino acids through asymmetric amination of carbonyl compounds [4] [5].
A secondary disconnection strategy focuses on the formation of the carbon-carbon bond between the aromatic ring and the butanoic acid backbone [2]. This disconnection suggests the use of Michael addition reactions or Friedel-Crafts acylation approaches as viable synthetic routes [1]. The m-tolyl substituent can be introduced through electrophilic aromatic substitution or cross-coupling methodologies [3].
The most efficient retrosynthetic pathway identifies three key intermediate structures: a beta-keto ester precursor, an alpha-vinyl ester intermediate, and a protected amine derivative [2] [3]. Each disconnection maintains the stereochemical integrity required for producing the desired (S)-enantiomer [1].
The target molecule analysis reveals that functional group interconversion strategies are essential for managing the amino and carboxylic acid functionalities throughout the synthetic sequence [3]. Protection and deprotection strategies become critical considerations in the overall synthetic plan [2].
Enantioselective catalysis represents the most direct approach for synthesizing (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride with high stereochemical purity [6] [7]. Copper-catalyzed enantioselective hydroamination has emerged as a particularly effective methodology for constructing beta-amino acid derivatives [6] [7].
Recent advances in copper-catalyzed enantioselective hydroamination utilize ligand-controlled reversal of hydrocupration regioselectivity to access beta-amino acid derivatives [6] [7]. The methodology employs readily available alpha,beta-unsaturated carbonyl compounds with electrophilic aminating reagents such as 1,2-benzisoxazole [7].
The reaction mechanism proceeds through hydrocupration of alpha,beta-unsaturated carbonyl compounds, leading to delivery of copper to the beta-position [7]. This copper species subsequently reacts with the electrophilic aminating reagent to provide enantioenriched beta-amino acid derivatives [6] [7].
| Substrate Type | Catalyst System | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Cinnamic acid derivatives | Copper/Chiral ligand | 65-85 | 88-94 |
| Alpha,beta-unsaturated esters | Copper/BINAP complex | 70-92 | 85-96 |
| Aromatic enones | Copper/Phosphite ligand | 58-78 | 82-91 |
Rhodium-catalyzed enantioselective synthesis offers an alternative approach through enolate protonation methodology [5]. The rhodium-acac-ethylene complex combined with difluorophos catalyzes conjugate addition of aryl boronic acids to beta-acrylates [5].
Palladium-catalyzed systems provide cost-effective alternatives to rhodium for synthesizing unnatural amino acids from acetamidoacrylates [8]. The palladium-phosphite catalyzed 1,4-addition of arylboronic acids generates amino acid derivatives in modest yields of 50-60% [8].
Chiral auxiliary approaches utilize established templates such as tricycloiminolactone derivatives for asymmetric synthesis of alpha-amino acids [9]. The chiral relay auxiliary (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione has been developed specifically for homochiral alpha-amino acid synthesis [10].
Transaminase-mediated dynamic kinetic resolution represents a powerful biocatalytic strategy for synthesizing enantiomerically pure amino acids [11] [12] [13]. This approach combines the selectivity of enzymatic catalysis with the efficiency of dynamic systems that continuously racemize substrate molecules [14] [15].
Recent developments utilize lysine as a "smart" amine donor in transaminase-catalyzed dynamic kinetic resolution reactions [12] [13]. The lysine-derived ketone byproduct readily cyclizes to a six-membered imine, driving the equilibrium toward the desired product formation [12] [13].
This methodology alleviates the need for superstoichiometric quantities of amine donor or multi-enzyme cascade systems [12]. The approach has demonstrated broad scope for beta-branched arylalanines, including challenging cyclopropyl and isopropyl substituents [13].
| Transaminase Type | Substrate Conversion (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|
| PRO-TRANS(248) | 99 | >99 | >20:1 |
| Aromatic aminotransferase | 85-95 | 92-98 | 15:1-25:1 |
| Thermophilic transaminase | 90-98 | 94-99 | >30:1 |
The dynamic kinetic resolution process requires rapid racemization of the substrate combined with selective enzymatic transformation of one enantiomer [15] [16]. For beta-amino acid synthesis, this typically involves beta-keto acid substrates that undergo facile epimerization under basic conditions [17].
Transaminase enzymes demonstrate excellent selectivity for converting beta-keto acids to the corresponding amino acids while maintaining high enantioselectivity [17]. The instability problem of beta-keto acids has been circumvented by using thermodynamically stable beta-ketoesters as starting materials [17].
Aromatic amino acid aminotransferases show natural promiscuity toward beta-substituted pyruvate substrates [18]. Enzyme engineering efforts focus on improving substrate scope and stereoselectivity through rational design and directed evolution approaches [18].
Thermophilic transaminases offer advantages in terms of temperature tolerance and substrate scope [18]. These enzymes can operate under non-physiological conditions while maintaining high catalytic efficiency and stereoselectivity [18].
Process intensification strategies for multi-step amino acid synthesis focus on improving productivity, reducing waste, and minimizing production costs [19] [20] [21]. These approaches integrate advanced reactor designs, continuous flow processing, and real-time process analytics [22] [23].
Continuous flow synthesis enables precise control of reaction parameters and facilitates the integration of multiple synthetic steps [23] [24]. The Arndt-Eistert homologation approach has been successfully implemented in continuous flow for beta-amino acid synthesis from alpha-amino acid precursors [23].
Four-step continuous processes demonstrate the feasibility of telescoped reactions for amino acid production [23]. The methodology provides improved yields and reduced processing times compared to traditional batch operations [23].
| Process Parameter | Batch Operation | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Residence time (min) | 240-480 | 15-45 | 8-16x |
| Product yield (%) | 65-75 | 80-90 | 1.2-1.4x |
| Space-time yield (g/L/h) | 0.5-1.2 | 2.5-5.8 | 5-10x |
| Process efficiency | 45-60% | 75-85% | 1.5-1.9x |
Real-time process analytical technology tools including nuclear magnetic resonance, ultraviolet-visible spectroscopy, infrared spectroscopy, and ultra-high-performance liquid chromatography enable comprehensive monitoring of multi-step syntheses [22]. These analytical platforms provide immediate feedback for process optimization and quality control [22].
Deep learning and partial least squares regression models facilitate real-time quantification of products, intermediates, and impurities [22]. Advanced data analysis enables predictive process control and automated optimization [22].
Fed-batch reactor configurations demonstrate superior performance compared to traditional batch processing for amino acid production [21]. The fed-batch approach provides better control of nutrient concentration and prevents substrate inhibition effects [21].
Continuous stirred tank reactors with automated pH control and efficient heat removal enable high-productivity synthesis of peptide products [24]. Productivities of up to 535 grams per liter per hour have been achieved for dipeptide synthesis under carefully controlled aqueous conditions [24].
Bayesian optimization techniques, particularly the Thompson sampling efficient multiobjective optimization algorithm, provide robust frameworks for optimizing multi-step synthetic processes [25]. These algorithms balance exploration and exploitation to efficiently identify optimal reaction conditions [25].
Multiobjective optimization considers competing factors such as yield, selectivity, productivity, and environmental impact [25]. The approach generates Pareto-optimal solutions that represent the best trade-offs between different performance metrics [25].
X-ray crystallographic analysis represents the gold standard for determining absolute stereochemical configurations and three-dimensional structural arrangements in chiral amino acid derivatives. While direct crystallographic data for (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride remains limited in the literature, substantial insights can be derived from related amino acid hydrochloride structures and analogous beta-amino acid derivatives [1] [2].
The crystallographic studies of amino acid hydrochlorides have established fundamental patterns in their structural organization. Histidine hydrochloride monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 15.36 Å, b = 8.92 Å, and c = 6.88 Å, demonstrating the characteristic hydrogen bonding networks that stabilize these structures [1]. Similarly, glycine hydrochloride adopts a monoclinic P2₁/c space group with a = 7.117(2) Å, b = 5.234(2) Å, c = 13.745(3) Å, and β = 97.25(1)°, where the crystal structure exhibits extensive hydrogen bonding between chloride ions and three neighboring glycine molecules [2].
For (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride, with molecular formula C₁₁H₁₆ClNO₂ and molecular weight 229.70 g/mol, the crystallographic behavior is expected to follow similar patterns established by related tolyl-containing amino acid derivatives [3] [4]. The presence of the meta-substituted aromatic ring introduces additional complexity in crystal packing arrangements, potentially leading to π-π stacking interactions between aromatic moieties and modified hydrogen bonding networks [5].
Table 1: Crystallographic Data for Related Amino Acid Hydrochlorides
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters (Å) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Histidine Hydrochloride Monohydrate | C₆H₉N₃O₂·HCl·H₂O | Orthorhombic | P2₁2₁2₁ | a=15.36, b=8.92, c=6.88 | 209.63 |
| Glycine Hydrochloride | H₃N⁺·CH₂·COOH·Cl⁻ | Monoclinic | P2₁/c | a=7.117(2), b=5.234(2), c=13.745(3) | 111.53 |
| (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | C₁₁H₁₆ClNO₂ | Not reported | Not reported | Not reported | 229.70 |
The stereochemical configuration at the C-3 position in (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride represents the primary chiral center requiring crystallographic confirmation [6] [7]. The absolute configuration determination relies on anomalous scattering methods or comparison with known standards. The (S)-configuration implies a specific spatial arrangement where the amino group, carboxylate functionality, and m-tolyl substituent adopt defined orientations that minimize steric interactions while maximizing favorable electrostatic contacts .
Crystal packing analysis reveals that amino acid hydrochlorides typically form layered structures stabilized by ionic interactions between the protonated amino groups and chloride anions [9]. These interactions create extended hydrogen bonding networks that significantly influence the overall crystal stability and physical properties. The presence of the meta-methyl phenyl group in (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride introduces hydrophobic regions that likely participate in van der Waals interactions between adjacent molecules [5].
Nuclear magnetic resonance spectroscopy provides powerful tools for analyzing the diastereomeric purity and structural characteristics of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride. The application of multiple NMR techniques, including ¹H, ¹³C, ¹⁵N, and specialized ¹⁹F derivatization methods, enables comprehensive characterization of stereochemical purity and conformational behavior [10] [11].
Table 2: Nuclear Magnetic Resonance Spectroscopic Parameters for Amino Acid Analysis
| NMR Technique | Chemical Shift Range (ppm) | Primary Application | Diastereomeric Resolution |
|---|---|---|---|
| ¹H NMR Chemical Shifts | 0.8-8.5 | Structural identification | Moderate |
| ¹³C NMR Chemical Shifts | 10-180 | Carbon backbone analysis | Good |
| ¹⁵N NMR Chemical Shifts | 0-400 | Nitrogen environment | Excellent |
| ¹⁹F NMR Enantiodiscrimination | Variable | Chiral discrimination | Excellent |
| CBCA(CO)NH | Variable | Amino acid type identification | Good |
| CBCANH | Variable | Sequential assignment | Good |
The ¹H NMR spectrum of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride exhibits characteristic resonances that provide detailed structural information [12]. The aromatic protons of the m-tolyl group appear in the region between 6.9-7.3 ppm, displaying the typical meta-substitution pattern with distinct coupling patterns. The methyl substituent on the aromatic ring resonates as a singlet around 2.3 ppm, while the aliphatic protons of the butanoic acid backbone appear in the 1.5-4.0 ppm range [13].
For diastereomeric purity determination, the application of chiral derivatizing agents represents the most effective approach [10]. The use of (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) as a derivatizing agent enables ¹⁹F NMR-based enantiodiscrimination with exceptional sensitivity [11]. This methodology allows detection of enantiomeric excess values with high precision, typically achieving accuracy within ±1% for amino acid derivatives.
The ¹³C NMR analysis provides complementary information regarding the carbon framework and substitution patterns [14]. The carbonyl carbon typically appears around 170-180 ppm, while the aromatic carbons of the m-tolyl group resonate in the 120-140 ppm region. The aliphatic carbons show characteristic chemical shifts that reflect their electronic environments and stereochemical arrangements [15].
Advanced NMR techniques such as CBCA(CO)NH and CBCANH experiments offer additional capabilities for amino acid type identification and stereochemical analysis [12]. These pulse sequences exploit spin-coupling topologies to differentiate between amino acid types and provide information about diastereomeric relationships. The CBCA(CO)NH experiment generates subspectra where cross-peak signs change according to the amino acid type, enabling classification into distinct groups based on structural characteristics.
The analysis of coupling constants provides valuable information about conformational preferences and stereochemical arrangements [16]. Three-bond coupling constants (³J) between protons separated by three bonds reflect dihedral angle relationships according to the Karplus equation. For (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride, the coupling patterns between the amino acid backbone protons provide insights into preferred conformational states in solution.
Quantum mechanical computational methods provide essential insights into the conformational energetics and torsional barriers governing the structural behavior of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride. The application of density functional theory (DFT) and high-level ab initio methods enables precise determination of relative conformer stabilities and transition state energies [17] [18].
Table 3: Quantum Mechanical Calculation Methods and Energy Barriers
| Method | Basis Set | Typical Energy Range (kcal/mol) | Computational Cost | Accuracy for Amino Acids |
|---|---|---|---|---|
| Hartree-Fock (HF) | 6-31G(d) | 1-5 | Low | Moderate |
| Density Functional Theory (B3LYP) | 6-31G(d,p) | 1-4 | Moderate | Good |
| Second-order Møller-Plesset (MP2) | cc-pVTZ | 0.5-3 | High | Very Good |
| M06-2X Functional | 6-311+G(d,p) | 1-4 | Moderate | Very Good |
| CCSD(T) | Aug-cc-pVTZ | 0.1-2 | Very High | Excellent |
| ONIOM Multi-scale | Mixed levels | Variable | High | Very Good |
The conformational analysis of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride requires systematic exploration of multiple torsional degrees of freedom [19] [20]. The primary torsional coordinates include the dihedral angles around the C-C bonds connecting the amino acid backbone to the aromatic ring system, as well as internal rotations within the aromatic substituent. Each of these rotational coordinates contributes to the overall conformational complexity and energetic landscape.
DFT calculations using the B3LYP functional with 6-31G(d,p) basis sets provide reliable estimates of torsional barriers for amino acid derivatives [21] [22]. For beta-amino acids similar to (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride, typical torsional barriers range from 1-4 kcal/mol, depending on the specific rotation and local electronic environment. The presence of the aromatic m-tolyl substituent introduces additional considerations related to conjugation effects and steric interactions.
Advanced computational approaches utilizing coupled cluster theory with single and double excitations and perturbative triples corrections [CCSD(T)] represent the gold standard for accurate energetic predictions [23]. These calculations typically predict torsional barriers with uncertainties less than 0.5 kcal/mol, providing benchmark-quality results for conformational analysis. However, the computational cost of CCSD(T) calculations limits their application to smaller model systems or selected conformations.
The M06-2X meta-hybrid density functional has demonstrated exceptional performance for amino acid conformational analysis [19]. This functional incorporates kinetic energy density dependence and provides improved treatment of dispersion interactions, which are crucial for accurate description of aromatic-containing systems. Calculations using M06-2X/6-311+G(d,p) methodology typically reproduce experimental torsional barriers within 0.5 kcal/mol for amino acid derivatives.
For (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride, the most significant torsional barriers involve rotation around the bond connecting the amino acid backbone to the aromatic ring [24]. This rotation is characterized by a potential energy surface that reflects the balance between steric repulsion, electronic conjugation effects, and intramolecular hydrogen bonding interactions. Quantum mechanical calculations predict barrier heights in the range of 2-6 kcal/mol for this rotation, depending on the specific conformational context.
The presence of the meta-methyl substituent on the aromatic ring introduces additional conformational complexity through steric interactions with the amino acid backbone [25]. Quantum mechanical analysis reveals that certain orientations of the aromatic ring are energetically favored due to minimization of steric clashes between the methyl group and the amino acid functionality. These preferred orientations correspond to local minima on the potential energy surface separated by well-defined torsional barriers.
Molecular dynamics simulations provide dynamic insights into the solvation behavior and solvent-mediated conformational preferences of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride in aqueous environments [26] [27]. These simulations capture the temporal evolution of molecular conformations and quantify the effects of explicit water molecules on structural stability and conformational equilibria.
Table 4: Molecular Dynamics Simulation Parameters
| Parameter | Typical Values | Amino Acid Applications |
|---|---|---|
| Force Field | OPLS-AA, AMBER, CHARMM | Structure optimization |
| Water Model | TIP3P, TIP4P/EW, SPC/E | Solvation properties |
| Temperature (K) | 298-310 | Physiological conditions |
| Pressure (atm) | 1.0 | Standard conditions |
| Simulation Time (ns) | 10-100 | Conformational sampling |
| Time Step (fs) | 1-2 | Numerical integration |
| Ensemble | NPT, NVT | Thermodynamic properties |
The solvation of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride involves complex interactions between the polar amino acid functionality and the hydrophobic aromatic substituent [26]. Molecular dynamics simulations using explicit water models reveal the formation of distinct solvation shells around different molecular regions. The carboxylate and amino groups form extensive hydrogen bonding networks with water molecules, while the m-tolyl group creates hydrophobic cavities that exclude water molecules.
Force field selection significantly influences the accuracy of molecular dynamics predictions for amino acid systems [27] [28]. The OPLS-AA force field, combined with TIP4P/EW water models, has demonstrated excellent performance in reproducing experimental solvation enthalpies and entropies for amino acid derivatives. These force field combinations provide balanced treatment of electrostatic interactions, van der Waals forces, and hydrogen bonding that are essential for accurate solvation modeling.
The conformational sampling achieved through molecular dynamics simulations reveals the accessible conformational space for (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride in solution [29]. Extended simulations spanning 50-100 nanoseconds provide sufficient statistical sampling to characterize conformational equilibria and identify dominant conformational states. The simulation trajectories reveal rapid interconversion between conformational substates separated by low energy barriers, while higher energy barriers limit access to alternative conformational regions.
Solvation free energy calculations using thermodynamic integration or umbrella sampling methods quantify the energetic cost of transferring (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride from vacuum to aqueous solution [30]. These calculations reveal the contributions of different molecular regions to the overall solvation thermodynamics. The polar amino acid functionality contributes favorably to solvation through hydrogen bonding interactions, while the aromatic m-tolyl group provides unfavorable hydrophobic contributions.
The analysis of radial distribution functions obtained from molecular dynamics trajectories provides detailed information about the local solvation structure around different atomic sites [31]. Water molecules exhibit preferential orientations around the amino and carboxylate groups, forming hydrogen bonding networks that extend several molecular layers into the bulk solution. The aromatic region shows reduced water density and altered water orientation patterns consistent with hydrophobic solvation effects.
Dynamic properties such as diffusion coefficients and rotational correlation times provide insights into the mobility and dynamic behavior of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride in solution [32]. These properties reflect the balance between molecular size, shape, and solvent interactions. The presence of the aromatic substituent generally reduces molecular mobility compared to simpler amino acids due to increased molecular size and altered solvation patterns.
Temperature-dependent molecular dynamics simulations reveal the thermal stability and conformational flexibility of different molecular regions [33]. The aromatic m-tolyl group typically exhibits restricted rotational motion due to steric interactions with the amino acid backbone, while the aliphatic portions of the molecule show greater conformational flexibility. These temperature effects provide insights into the entropic contributions to conformational equilibria and help validate the accuracy of force field parameters.